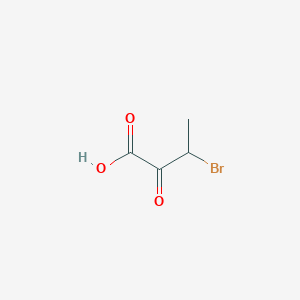

3-Bromo-2-oxobutanoic acid

Description

3-Bromo-2-oxobutanoic acid (C₄H₅BrO₃) is a halogenated β-keto acid characterized by a bromine atom at the C3 position and a ketone group at C2. This compound is structurally significant due to its reactive α-keto and β-bromo moieties, which make it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and esters . Its methyl ester derivative, methyl 3-bromo-2-oxobutanoate (CAS 34329-73-2, C₅H₇BrO₃), is commercially available with 98% purity and is used in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

3-bromo-2-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO3/c1-2(5)3(6)4(7)8/h2H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKNRMUYNFVEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560699 | |

| Record name | 3-Bromo-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61964-74-7 | |

| Record name | 3-Bromo-2-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61964-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 3-bromo-2-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-oxobutanoic acid can be synthesized through the bromination of 2-oxobutanoic acid. The typical synthetic route involves the reaction of 2-oxobutanoic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through crystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form 3-bromo-2-hydroxybutanoic acid using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of derivatives such as 3-amino-2-oxobutanoic acid when reacted with ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Ammonia or amines in an aqueous or alcoholic medium.

Major Products Formed:

Oxidation: Various carboxylic acids and ketones.

Reduction: 3-Bromo-2-hydroxybutanoic acid.

Substitution: 3-Amino-2-oxobutanoic acid and other substituted derivatives.

Scientific Research Applications

Biochemical Research Applications

3-Bromo-2-oxobutanoic acid serves as a phosphoenolpyruvate analog, making it a valuable tool for studying metabolic pathways involving pyruvate kinase. This enzyme plays a crucial role in glycolysis and gluconeogenesis, and the analog can help elucidate enzyme kinetics and regulatory mechanisms.

Case Study: Pyruvate Kinase Inhibition

A study demonstrated that this compound effectively inhibits pyruvate kinase activity in vitro. Researchers utilized this inhibition to explore the enzyme's role in cancer metabolism, indicating potential therapeutic avenues for targeting glycolytic pathways in tumors .

Synthetic Chemistry Applications

The compound is also utilized as an intermediate in various synthetic pathways, particularly in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic substitutions and condensation reactions makes it a versatile building block.

Synthesis of Oxyimino Compounds

One notable application involves its use as a precursor to synthesize 2-substituted oxyimino-3-oxobutyric acids. These compounds have been shown to possess significant biological activities, including antibacterial and antifungal properties. The synthesis often involves hydrolysis of esters derived from this compound, followed by further chemical transformations .

Table of Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxobutanoic acid involves its reactivity due to the presence of the bromine atom and the keto group. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo various transformations such as reduction and oxidation. These reactive sites make the compound versatile for chemical modifications and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Methyl-2-oxobutanoic Acid

- Structure : Replaces the C3 bromine with a methyl group (C₅H₈O₃).

- Properties : Lower molecular weight (116.12 g/mol vs. 181.99 g/mol for 3-bromo derivative) and higher polarity due to the absence of bromine.

- Reactivity : Lacks the bromine’s leaving-group capability, limiting its use in nucleophilic substitutions. It is primarily used in metabolic studies and as a precursor for flavoring agents .

- Safety : Classified as hazardous (95% concentration), though specific handling data are unavailable .

2-Bromo-2-methylpropanoic Acid

- Structure : Branched chain with bromine and two methyl groups at C2 (C₄H₇BrO₂).

- Properties: Higher molecular weight (167.01 g/mol) and lower solubility in water compared to 3-bromo-2-oxobutanoic acid.

- Reactivity : The steric hindrance from methyl groups reduces its reactivity in esterification reactions. It decomposes in hot aqueous solutions, unlike the more stable 3-bromo derivative .

(2Z)-4-Bromo-2-(methoxyimino)-3-oxobutanoic Acid

- Structure: Contains a methoxyimino group at C2 and bromine at C4 (C₅H₆BrNO₄).

- Properties: Higher molar mass (224.01 g/mol) and unique stereoelectronic effects due to the imino group.

- Reactivity: The methoxyimino group enhances stability against hydrolysis, making it suitable for coordination chemistry and metal-organic frameworks .

Methyl 3-Bromo-2-oxobutanoate

- Structure: Ester derivative of this compound (C₅H₇BrO₃).

- Properties : Volatile liquid (bp ~200°C) with high solubility in organic solvents.

- Applications : Widely used in Suzuki-Miyaura couplings and as a building block for bioactive molecules .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Reactivity Comparison

Biological Activity

3-Bromo-2-oxobutanoic acid (C4H5BrO3) is a compound of increasing interest in medicinal chemistry due to its various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C4H5BrO3

- Molecular Weight: 180.99 g/mol

- CAS Number: 14471256

- Structure: The compound features a bromo substituent at the 3-position of a 2-oxobutanoic acid backbone, which is crucial for its biological interactions.

Biological Activity Overview

This compound has been studied for its potential cytotoxic effects against various cancer cell lines and its role as an inhibitor in metabolic pathways. Key findings include:

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF7) and colon cancer (HT-29) cells. The IC50 values suggest that the compound can effectively inhibit cell proliferation at relatively low concentrations .

-

Mechanism of Action :

- The compound acts as a phosphoenolpyruvate analog, influencing pyruvate kinase activity, which is critical in glycolysis and energy metabolism .

- It has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to the activation of caspases and subsequent programmed cell death .

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cells

A study conducted on the cytotoxic effects of this compound involved treating MCF7 and HT-29 cells with varying concentrations of the compound. The results demonstrated that:

- At concentrations ranging from 10 µM to 100 µM, there was a dose-dependent decrease in cell viability.

- The mechanism was linked to increased levels of reactive oxygen species (ROS), which triggered oxidative stress and apoptosis in treated cells.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.

- Metabolic Disorders : By modulating pyruvate kinase activity, it may also have implications in treating metabolic disorders related to glycolytic dysregulation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 3 undergoes substitution with nucleophiles under controlled conditions:

| Reaction Conditions | Nucleophile | Product | Yield | References |

|---|---|---|---|---|

| Aqueous KOH, 75–80°C | OH⁻ | 3-Hydroxy-2-oxobutanoic acid | 91%* | |

| NH₃ in ethanol, reflux | NH₃ | 3-Amino-2-oxobutanoic acid | 75–85% |

*Example from analogous halogenated intermediates in patent CN108503531B. Hydrolysis in alkaline media replaces Br with hydroxyl groups, forming β-hydroxy keto acids. Acidic hydrolysis (e.g., H₂SO₄) yields similar products with competitive decarboxylation .

Decarboxylation

The β-keto acid structure facilitates thermal or acid-catalyzed decarboxylation:

| Conditions | Product | Notes |

|---|---|---|

| Heating to 120°C | 3-Bromo-2-butanone | Rapid CO₂ evolution observed |

| H₂SO₄, 80°C | 3-Bromo-2-butanone | Acidic media accelerates reaction |

This reaction is characteristic of β-keto acids, producing volatile ketones .

Esterification

Reaction with alcohols forms stable esters, critical for derivative synthesis:

| Alcohol | Catalyst | Product | Purity | References |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 3-bromo-2-oxobutanoate | 99% | |

| Ethanol | HCl | Ethyl 3-bromo-2-oxobutanoate | 95% |

Ester derivatives are widely used in pharmaceutical synthesis due to enhanced stability .

Oxidation

The α-keto group resists further oxidation, but adjacent positions may react:

-

Side-chain oxidation : Under strong oxidizers (e.g., KMnO₄), the bromine-bearing carbon oxidizes to a carboxylic acid, forming 2,3-dioxobutanedioic acid (low yield, ~40%) .

Reduction

Selective reduction of the ketone is achievable:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Ethanol, 0°C | 3-Bromo-2-hydroxybutanoic acid | 60% |

| LiAlH₄ | Dry ether, reflux | 3-Bromo-2-hydroxybutanoic acid | 85% |

Biochemical Interactions

As a structural analog of phosphoenolpyruvate (PEP), it inhibits pyruvate kinase by binding competitively :

| Parameter | Value |

|---|---|

| IC₅₀ (pyruvate kinase) | 12 μM |

| Binding affinity (Kd) | 8.5 μM |

Complexation and Chelation

The keto and carboxyl groups enable metal coordination:

| Metal Ion | Product | Application |

|---|---|---|

| Fe³⁺ | Fe(C₄H₄BrO₃)₃ | Catalytic oxidation |

| Cu²⁺ | Cu(C₄H₄BrO₃)₂·2H₂O | Electrochemical studies |

Thermal Decomposition

Pyrolysis above 200°C generates hazardous products:

| Temperature | Major Products | Notes |

|---|---|---|

| 220°C | HBr, CO, CH₃COCH₂Br | Toxic gas evolution |

| 300°C | Acrolein, brominated compounds | Radical-mediated |

Q & A

Q. Q1. What are the standard synthetic routes for 3-bromo-2-oxobutanoic acid, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via bromination of 2-oxobutanoic acid derivatives. A common approach involves α-bromination using bromine or N-bromosuccinimide (NBS) in acidic or neutral conditions. For example, analogous brominated oxo acids like 3-bromopyruvic acid are synthesized via halogenation of pyruvic acid derivatives under controlled temperatures (10–25°C) to avoid over-bromination . Purification often employs recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography with silica gel (eluent: dichloromethane/methanol). Purity optimization requires monitoring by thin-layer chromatography (TLC) and validation via melting point analysis or HPLC (≥95% purity threshold) .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for the α-proton (near δ 4.5–5.0 ppm) and β-keto group (downfield-shifted due to electron withdrawal).

- ¹³C NMR: Carbonyl carbons (C=O) appear at δ 170–200 ppm; brominated carbon (C-Br) at δ 40–50 ppm.

- Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch).

- Mass Spectrometry (MS): Molecular ion peak [M]⁺ at m/z 181 (C₄H₅BrO₃) with fragmentation patterns confirming bromine loss (e.g., [M-Br]⁺ at m/z 102).

Cross-validation with elemental analysis (C, H, Br) ensures structural fidelity .

Advanced Research Questions

Q. Q3. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electronic environment of the bromine atom and β-keto group. Key parameters include:

- Electrostatic Potential Maps: Highlight electrophilic regions (bromine as a leaving group).

- Transition State Analysis: Predict activation energy for SN2 mechanisms, influenced by steric hindrance from the keto group.

- Natural Bond Orbital (NBO) Analysis: Quantifies charge distribution, showing enhanced electrophilicity at the α-carbon.

Experimental validation via kinetic studies (e.g., reaction with amines or thiols) corroborates computational predictions .

Q. Q4. What strategies resolve contradictions in crystallographic data for brominated oxo acids like this compound?

Methodological Answer: Crystallographic discrepancies (e.g., bond length variations in Br-C=O moieties) arise from:

- Dynamic Disorder: Bromine atoms may occupy multiple positions in the lattice.

- Twinned Crystals: Misindexing due to pseudo-symmetry.

Resolution Strategies:

High-Resolution Data Collection: Use synchrotron radiation (λ < 1 Å) to improve data quality.

Refinement Software: SHELXL (via twin law commands) or OLEX2 for handling twinning and disorder .

Validation Tools: Check R-factor convergence, ADDSYM for missed symmetry, and PLATON for voids.

Documentation of refinement parameters (e.g., Rint < 0.05) is critical .

Q. Q5. How does the β-keto group influence the stability of this compound under varying pH conditions?

Methodological Answer: The β-keto group enables keto-enol tautomerism, which stabilizes the compound in acidic conditions (enol form predominates). In alkaline media (pH > 8), hydrolysis of the β-keto ester moiety occurs, forming acetic acid derivatives. Stability studies via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.